molecular formula C16H24O7 B566032 tetranor-PGDM-d6

tetranor-PGDM-d6

Cat. No.: B566032
M. Wt: 334.39 g/mol
InChI Key: VNJBSPJILLFAIC-OSZDNXCMSA-N
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Description

Tetranor-PGDM-d6 (deuterated tetranor-prostaglandin D metabolite) is a stable isotope-labeled internal standard used for the precise quantification of tetranor-PGDM, a major urinary metabolite of prostaglandin D2 (PGD2). PGD2 is a key mediator in inflammatory and allergic responses, and its metabolites, including tetranor-PGDM, serve as biomarkers for diseases such as chronic obstructive pulmonary disease (COPD) and asthma . This compound is synthesized by substituting six hydrogen atoms with deuterium at specific positions (C17, C18, and C19), resulting in a molecular formula of C16H18D6O7 and a molecular weight of 334.19 g/mol . This deuterium labeling ensures minimal interference with chromatographic behavior while providing a distinct mass shift for accurate detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-PGDM-d6 involves the incorporation of six deuterium atoms at specific positions within the tetranor-PGDM molecule. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and consistency of the product. The final product is subjected to rigorous quality control measures to ensure its suitability for use as an internal standard in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Tetranor-PGDM-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives .

Scientific Research Applications

Tetranor-PGDM-d6 has several scientific research applications, including:

Mechanism of Action

Tetranor-PGDM-d6 exerts its effects by serving as an internal standard in analytical procedures. It does not have a direct biological effect but facilitates the accurate quantification of tetranor-PGDM in various samples. The molecular targets and pathways involved are related to the analytical techniques used, such as mass spectrometry, where it helps in the precise measurement of prostaglandin D2 metabolites .

Comparison with Similar Compounds

Tetranor-PGDM (Non-Deuterated Form)

  • Structural Differences: Tetranor-PGDM (C16H24O7, MW: 328.36 g/mol) lacks deuterium substitution, resulting in a 6 Da mass difference compared to its deuterated counterpart. This distinction is critical for differentiating endogenous tetranor-PGDM from the internal standard in MS analysis .
  • Functional Role: While tetranor-PGDM serves as a biomarker for PGD2 activity in inflammatory conditions, tetranor-PGDM-d6 is exclusively used as an internal standard to correct for matrix effects and extraction efficiency during quantification .
  • Analytical Performance: Studies demonstrate that co-elution of deuterated and non-deuterated forms ensures consistent retention times, enabling reliable quantification .

Tetranor-PGEM-d6 (Prostaglandin E Metabolite-d6)

  • Structural and Functional Contrasts: Tetranor-PGEM-d6 (C18H22D6O7) is a deuterated standard for tetranor-PGEM, a metabolite of prostaglandin E2 (PGE2). Both this compound and tetranor-PGEM-d6 are used in inflammatory biomarker studies but target distinct pathways (PGD2 vs. PGE2) .
  • Stability Differences: this compound exhibits superior stability under room temperature and freeze-thaw cycles compared to tetranor-PGEM-d6, which degrades at room temperature within 24 hours .

Tetranor-PGDM Lactone-d6

  • Structural Modifications: The lactone form introduces a cyclic ester structure, altering its polarity and chromatographic behavior compared to the linear dicarboxylic acid form of this compound .
  • Applications: Tetranor-PGDM lactone-d6 is used in specialized studies focusing on lactone derivatives of PGD2 metabolites, whereas this compound is preferred for general biomarker quantification due to its structural fidelity to endogenous tetranor-PGDM .

Other Deuterated Eicosanoid Standards

  • Examples :
    • 11-Dehydro-TXB2-d4 (thromboxane metabolite)
    • PGE2-d4 (prostaglandin E2 standard)
  • Key Differences: While these standards share the use of deuterium for isotopic labeling, they target distinct eicosanoid pathways. This compound is unique in its role as a terminal metabolite of PGD2, which is less abundant than intermediates like PGE2 or TXB2 .

Data Table: Comparative Analysis of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Application Key Features
This compound C16H18D6O7 334.19 Internal standard for tetranor-PGDM Stable, 6 Da mass shift, urinary biomarker
Tetranor-PGDM C16H24O7 328.36 Biomarker for PGD2 activity Endogenous form, unstable in urine
Tetranor-PGEM-d6 C18H22D6O7 356.25 Internal standard for tetranor-PGEM Degrades at RT, PGE2 pathway-specific
Tetranor-PGDM Lactone-d6 C16H16D6O6 316.22 Lactone derivative studies Cyclic structure, altered retention times
11-Dehydro-TXB2-d4 C20H24D4O5 356.25 Thromboxane metabolite quantification Targets TXA2 pathway, 4 Da mass shift

Biological Activity

Tetranor-PGDM-d6, a deuterated form of tetranor-PGDM, is a significant metabolite of prostaglandin D2 (PGD2), which plays a crucial role in various biological processes, particularly in inflammation and allergic responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical relevance, and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of six deuterium atoms at specific positions (16, 16', 17, 17', 18, and 18') on its molecular structure. This modification enhances its stability and allows for precise quantification in biological samples using mass spectrometry techniques .

This compound reflects the biosynthesis of PGD2 in both humans and mice. PGD2 is produced from arachidonic acid via the cyclooxygenase (COX) pathway, primarily COX-1. This compound acts as a biomarker for PGD2 synthesis and is involved in modulating vascular functions, platelet aggregation, and leukocyte activity .

Key Functions:

  • Vascular Regulation : PGD2 influences vasodilation and blood flow regulation.
  • Platelet Aggregation : It inhibits platelet aggregation, which is critical during inflammatory responses.
  • Leukocyte Function : PGD2 modulates the activity of various leukocyte populations, impacting immune responses.

Allergic Diseases

This compound has been identified as a valuable diagnostic marker for food allergies. Studies indicate that urinary levels of tetranor-PGDM correlate with the severity of allergic symptoms in both murine models and human patients . Elevated levels have been observed in individuals with food allergies compared to those with other allergic conditions such as asthma or allergic rhinitis.

Case Studies

  • Food Allergy : In a study involving sensitized mice subjected to repeated oral challenges with ovalbumin, urinary tetranor-PGDM levels increased significantly alongside symptoms of allergy. This suggests that tetranor-PGDM can serve as an index for monitoring food allergy severity .
  • Ulcerative Colitis : Research demonstrated that niacin treatment in DSS-induced colitis models led to increased urinary excretion of this compound, indicating its potential role in modulating inflammatory bowel disease through PGD2 pathways .

Quantification Techniques

The measurement of this compound levels in biological fluids is essential for understanding its role in various conditions. Recent advancements include the development of monoclonal antibody-based enzyme immunoassays (EIA) that provide sensitive and specific detection capabilities .

Table: Analytical Parameters for this compound Detection

ParameterValue
Limit of Detection (LOD)0.0498 ng/mL
Range of Quantitation (ROQ)0.252 to 20.2 ng/mL
Intra-assay Variation3.9–6.0%
Inter-assay Variation5.7–10.4%

Q & A

Basic Research Questions

Q. How can researchers design a robust analytical method for quantifying tetranor-PGDM-d6 in biological matrices?

Methodological Answer:

  • Instrumentation: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to account for matrix effects and ion suppression. Calibration curves should span the expected physiological range .
  • Sample Preparation: Optimize extraction techniques (e.g., solid-phase extraction or protein precipitation) to maximize recovery and minimize interference from endogenous compounds. Validate recovery rates using spike-and-recovery experiments .
  • Validation Parameters: Include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and intra-/inter-day precision per FDA guidelines. Cross-validate results with non-deuterated analogs to confirm specificity .

Q. What ethical considerations are critical when using deuterated standards like this compound in human studies?

Methodological Answer:

  • Informed Consent: Ensure participants are aware of how their biological samples will be used, including the role of deuterated compounds in data accuracy.
  • Data Anonymization: Strip samples of identifiable information to comply with privacy regulations.
  • Ethical Review Boards: Submit protocols for approval, emphasizing the necessity of internal standards for reducing analytical variability .

Q. How should researchers select appropriate extraction methods for this compound from complex matrices?

Methodological Answer:

  • Comparative Testing: Evaluate recovery rates of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation using spiked samples.
  • Matrix-Specific Optimization: For lipid-rich samples (e.g., plasma), SPE with C18 cartridges may reduce phospholipid interference. For urine, dilute-and-shoot approaches might suffice .

Q. What statistical frameworks are essential for preliminary data analysis involving this compound?

Methodological Answer:

  • Descriptive Statistics: Calculate mean ± standard deviation for replicate measurements to assess precision.
  • Hypothesis Testing: Use Student’s t-test or ANOVA to compare analyte levels across experimental groups. Ensure p-values are adjusted for multiple comparisons .

Advanced Research Questions

Q. How can researchers mitigate deuterium loss in this compound during long-term storage or analysis?

Methodological Answer:

  • Storage Conditions: Store samples at -80°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles by aliquoting samples.
  • Analytical Validation: Periodically analyze stability QC samples to monitor deuterium retention. Use high-resolution MS to detect isotopic impurities .

Q. What strategies address discrepancies in this compound measurements across laboratories?

Methodological Answer:

  • Inter-Lab Standardization: Distribute aliquots of a centralized reference material to all participating labs.
  • Harmonized Protocols: Adopt consensus guidelines for LC-MS parameters (e.g., column type, ionization mode) and data normalization methods .

Q. How can cross-reactivity between this compound and structurally similar metabolites be resolved?

Methodological Answer:

  • Chromatographic Separation: Optimize gradient elution to achieve baseline separation of isomers (e.g., tetranor-PGDM vs. tetranor-PGEM).
  • MRM Transitions: Select unique precursor-to-product ion transitions for the deuterated standard and its endogenous counterpart .

Q. What advanced statistical models integrate this compound data with multi-omics datasets?

Methodological Answer:

  • Multi-Omics Integration: Use principal component analysis (PCA) or machine learning (e.g., partial least squares-discriminant analysis) to correlate PGDM levels with transcriptomic or proteomic profiles.
  • Pathway Analysis: Map quantified PGDM concentrations to lipid mediator pathways using tools like KEGG or Reactome .

Q. How do researchers validate this compound’s stability in longitudinal cohort studies?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to elevated temperatures or pH extremes to model long-term stability.
  • Batch Correction: Include batch-specific QC samples in each run to adjust for instrumental drift over time .

Q. What novel hypotheses can be generated using this compound in inflammatory disease models?

Methodological Answer:

  • Mechanistic Studies: Investigate PGDM’s role in cyclooxygenase (COX) or lipoxygenase (LOX) pathways using deuterated standards to quantify pathway flux.
  • Translational Models: Compare PGDM levels in preclinical models (e.g., murine sepsis) with human patient samples to identify conserved biomarkers .

Properties

IUPAC Name

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1/i1D2,2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBSPJILLFAIC-OSZDNXCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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